1-Aminocyclohexane-1-carboxamide hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-aminocyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-6(10)7(9)4-2-1-3-5-7;/h1-5,9H2,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBZYCCECRIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17704-77-7 | |
| Record name | Cyclohexanecarboxamide, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17704-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Significance of Quaternary Carbon Centers in Cyclic Scaffolds
A quaternary carbon center, defined as a carbon atom bonded to four other carbon atoms, imparts significant and often beneficial properties to a molecule. researchgate.netresearchgate.net Within cyclic scaffolds like cyclohexane (B81311), the presence of such a center introduces a rigid three-dimensional configuration that is crucial for the biological activities of many compounds. researchgate.netresearchgate.net The construction of these sterically congested centers has long been a challenge in organic synthesis, making molecules that possess them valuable targets. nih.govnih.gov
The inclusion of a quaternary carbon can profoundly influence a molecule's physical and biological characteristics. For instance, it can enhance both the biological activity and metabolic stability of a drug candidate. researchgate.net This structural feature is a hallmark of numerous natural products, including a wide array of alkaloids and complex terpenes, where it is essential for their function. researchgate.netnih.gov Furthermore, the Thorpe-Ingold effect describes how the presence of a gem-dialkyl group (a simple quaternary center) can lead to significant rate enhancements in cyclization reactions, a principle that has been applied in various synthetic strategies. researchgate.netresearchgate.net The strategic placement of a quaternary center can be used to block or facilitate other reactions, providing a guiding element in the synthesis of complex polycyclic systems. researchgate.net
Table 1: Key Impacts of Quaternary Carbon Centers in Cyclic Molecules
| Impact Area | Description | References |
|---|---|---|
| Molecular Architecture | Creates a rigid 3D structure, locking the molecule into a specific conformation. | researchgate.netresearchgate.net |
| Biological Activity | Often essential for the function of natural products and pharmaceutical molecules. | nih.gov |
| Metabolic Stability | Can enhance the stability of drug candidates against metabolic degradation. | researchgate.net |
| Synthetic Strategy | Influences reaction rates (e.g., Thorpe-Ingold effect) and can guide further transformations. | researchgate.netresearchgate.net |
| Physicochemical Properties | Increases lipophilicity and can improve binding affinity to biological targets. | pharmablock.com |
Role As a Privileged Scaffold in Chemical Transformations
The concept of a "privileged scaffold" is central to modern drug discovery. It refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.netmdpi.com These scaffolds serve as versatile templates for creating libraries of compounds with diverse pharmacological activities. The carboxamide functional group, a key feature of 1-Aminocyclohexane-1-carboxamide, is itself considered a privileged pharmacophore frequently found in FDA-approved drugs due to its excellent binding properties. nih.gov
The cyclohexane (B81311) ring provides a non-planar, three-dimensional structure that can present substituents in well-defined spatial orientations, a desirable trait for interacting with protein binding sites. pharmablock.com When this ring is locked by a 1,1-disubstitution pattern, as in 1-Aminocyclohexane-1-carboxamide, it creates a rigid and predictable scaffold. This rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. pharmablock.com The combination of the sterically defined cyclohexane core and the versatile amino and carboxamide handles makes this compound an excellent starting point for synthesizing libraries of molecules built around a privileged structural motif, targeting a wide range of proteins. mdpi.comnih.gov
Table 2: Examples of Privileged Scaffolds in Medicinal Chemistry
| Scaffold | Example Drug/Application Area | References |
|---|---|---|
| 1,4-Benzodiazepine | Cholecystokinin (CCK) receptor antagonists | nih.gov |
| Diaryl Ether | Sorafenib, Ibrutinib (Anticancer agents) | mdpi.com |
| N-Phenylpyrazole | Apixaban (Anticoagulant), Celecoxib (COX-2 inhibitor) | ufrj.br |
| 1,3,4-Oxadiazole | Antiviral (HIV, HCV), antibacterial, and anticancer agents | mdpi.com |
| 4-Thiazolidinone | Epalrestat, Glitazones (Antidiabetic agents) | researchgate.net |
Historical Context and Evolution of Research on Cyclohexane 1,1 Disubstituted Derivatives
Classical and Contemporary Approaches to the Cyclohexane-1,1-disubstituted System
The synthesis of molecules centered around a 1,1-disubstituted cyclohexane core often requires multi-step sequences. Traditional methods have been refined and new, more efficient protocols have been developed to improve yields and expand the accessible chemical space.
Reductive Amination Strategies and Imine Intermediate Formation
Reductive amination is a cornerstone in the synthesis of amines and plays a significant role in the preparation of aminocyclohexane derivatives. nih.gov This method typically involves the reaction of a carbonyl compound, such as a cyclohexanone (B45756) derivative, with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com The process can be carried out in a one-pot reaction, which enhances its efficiency by eliminating the need to isolate the intermediate imine. jocpr.com
Key aspects of this strategy include:
Formation of the Imine: The initial step is the condensation of a ketone with an amine under slightly acidic conditions to form a Schiff base (imine).
Reduction: A variety of reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity for the protonated imine over the ketone starting material. youtube.com
The versatility of reductive amination allows for the introduction of diverse amino functionalities onto the cyclohexane ring, making it a valuable tool in the synthesis of analogues of 1-aminocyclohexane-1-carboxamide.
Amidation and Subsequent Amination Routes
An alternative approach to constructing the 1-aminocyclohexane-1-carboxamide scaffold involves a sequence of amidation followed by amination. This route often starts from a carboxylic acid precursor on the cyclohexane ring.
The general steps in this pathway are:
Amidation: The carboxylic acid is first converted into an amide. This can be achieved through various coupling agents or by converting the carboxylic acid to an acid chloride followed by reaction with an amine.
Amination: The subsequent introduction of the amino group at the C1 position can be accomplished through various methods, including Hofmann, Curtius, or Lossen rearrangements of a carboxylic acid derivative.
This multi-step process, while potentially longer, offers a high degree of control over the introduction of both the carboxamide and amino functionalities.
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid generation of diverse chemical libraries. beilstein-journals.orgnih.gov These reactions combine three or more starting materials in a single step to form a product that incorporates substantial portions of all the reactants. nih.gov
For the synthesis of cyclohexane-1,1-disubstituted systems, MCRs can offer significant advantages in terms of efficiency and atom economy. nih.gov An example is the Ugi reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org By carefully selecting the starting materials, it is possible to construct complex scaffolds containing the desired 1,1-disubstitution pattern on a cyclohexane ring in a single, convergent step.
Stereoselective and Asymmetric Synthesis of Cyclohexane-1,1-disubstituted Chiral Centers
The biological activity of molecules is often highly dependent on their three-dimensional structure. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance in medicinal chemistry. nih.gov
Enantioselective and Diastereoselective Synthetic Pathways
Achieving control over the stereochemistry of the 1,1-disubstituted cyclohexane core is a significant synthetic challenge. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, while diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers.
Recent advancements in catalysis have enabled the development of highly stereoselective transformations for the synthesis of substituted cyclohexanes. bioengineer.orgbeilstein-journals.org For instance, visible-light-enabled photoredox catalysis has been used for the [4+2] cycloaddition of benzocyclobutylamines with vinylketones to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. nih.gov
Chiral Auxiliary and Catalyst-Controlled Approaches
Chiral Auxiliaries:
A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com
In the context of 1-aminocyclohexane-1-carboxamide analogues, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of substituents on the cyclohexane ring. For example, chiral oxazolidinones, popularized by David A. Evans, are widely used as auxiliaries to direct asymmetric alkylation and aldol (B89426) reactions. wikipedia.org
Catalyst-Controlled Approaches:
The development of chiral catalysts has revolutionized asymmetric synthesis. nih.gov These catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.
Key catalyst-controlled approaches include:
Transition-Metal Catalysis: Chiral transition metal complexes are widely used to catalyze a variety of enantioselective reactions, including hydrogenations, cycloadditions, and cross-coupling reactions. nih.gov
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based catalysts. Chiral phosphoric acids, for example, have been successfully employed in asymmetric Doyle indolization reactions. acs.org
Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly being used in organic synthesis.
These catalyst-controlled methods provide a direct and often highly efficient means of accessing enantiomerically enriched cyclohexane derivatives.
Interactive Data Table: Comparison of Synthetic Strategies
| Strategy | Key Features | Advantages | Disadvantages |
| Reductive Amination | One-pot reaction of a ketone and amine. | High efficiency, operational simplicity. | Limited to amine synthesis. |
| Amidation/Amination | Stepwise introduction of functional groups. | High control over functionalization. | Multi-step, potentially lower overall yield. |
| Multicomponent Reactions | Three or more reactants in one step. | High atom economy, rapid library generation. | Can be challenging to optimize. |
| Chiral Auxiliaries | Temporary attachment of a chiral group. | Well-established, reliable stereocontrol. | Requires additional steps for attachment and removal. |
| Catalyst-Controlled | Use of chiral catalysts. | High enantioselectivity, atom-efficient. | Catalyst development can be complex and costly. |
Catalytic Advancements in Synthesis
Modern catalytic methods have revolutionized the construction of sterically hindered quaternary carbon centers, a key feature of 1-Aminocyclohexane-1-carboxamide. These approaches offer superior control over reactivity and stereochemistry compared to classical stoichiometric methods.
Transition metal catalysis provides powerful tools for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are essential for the synthesis of the 1-aminocyclohexane-1-carboxamide backbone and its analogues.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds. While traditionally used for aryl amines, advancements have extended their applicability to more complex systems. For instance, the α-arylation of carbonyl compounds, a C-C bond-forming reaction, can be achieved with high chemoselectivity using palladium catalysts. nih.gov The synthesis of 4-(heteroaryl)cyclohexanones via palladium-catalyzed ester α-arylation demonstrates a robust method for introducing aryl groups to a cyclohexane ring, a strategy that can be adapted for the synthesis of analogues of 1-aminocyclohexane-1-carboxamide. nih.gov
Rhodium catalysts have emerged as particularly versatile for C-H amination reactions, offering a direct route to introduce nitrogen functionalities into aliphatic C-H bonds. nih.govresearchgate.netacs.org This methodology is highly valuable for the synthesis of cyclic amines and amino acid derivatives. Intramolecular C-H amination of sulfamate (B1201201) esters, for example, can be effected with high yields using dirhodium catalysts like Rh₂(esp)₂. nih.gov Furthermore, rhodium-catalyzed addition of benzamide (B126) C-H bonds to imines provides a direct pathway to α-branched amines, showcasing the potential for regioselective functionalization. nih.gov
Copper catalysis is also significant, particularly in the asymmetric synthesis of α,α-disubstituted amino acids. researchgate.net Copper(I)-catalyzed asymmetric alkylation of α-imino-esters serves as a competent method for creating quaternary stereocenters with high enantioselectivity. researchgate.net
Table 1: Overview of Transition Metal-Catalyzed Reactions Applicable to the Synthesis of 1-Aminocyclohexane-1-carboxamide Analogues
| Catalytic System | Reaction Type | Key Features | Potential Application |
| Palladium/Phosphine Ligands | α-Arylation of Carbonyls | High chemoselectivity for C-C bond formation at the α-position. nih.gov | Synthesis of aryl-substituted cyclohexanecarboxamide (B73365) analogues. |
| Dirhodium Carboxylates | C-H Amination | Direct functionalization of aliphatic C-H bonds to form C-N bonds. nih.govresearchgate.net | Introduction of the amino group onto a pre-functionalized cyclohexane ring. |
| Copper/Chiral Ligands | Asymmetric Alkylation | Enantioselective formation of quaternary carbon centers. researchgate.net | Stereocontrolled synthesis of chiral 1-aminocyclohexane-1-carboxamide analogues. |
In addition to metal-based catalysts, organocatalysis and biocatalysis have become indispensable for the stereocontrolled synthesis of complex molecules, offering mild reaction conditions and high enantioselectivities.
The asymmetric Strecker reaction, which produces α-aminonitriles as precursors to α-amino acids, is a prime example of an organocatalytic transformation relevant to the synthesis of 1-Aminocyclohexane-1-carboxamide. organic-chemistry.org Chiral organocatalysts, such as those derived from simple amides or thioureas, can effectively catalyze the addition of cyanide to imines derived from cyclohexanone, leading to enantioenriched 1-aminocyclohexanenitrile. researchgate.netmdpi.comscispace.comresearchgate.net Subsequent hydrolysis of the nitrile furnishes the corresponding amino acid or amide.
Biocatalysis offers a highly selective and environmentally benign approach. Enzymes such as lipases and amino acid amidases can be employed in the kinetic resolution of racemic mixtures. For instance, the dynamic kinetic resolution (DKR) of racemic amines or amides combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.govdiva-portal.orgorganic-chemistry.org Lipase-catalyzed N-acylation has been successfully used for the kinetic resolution of 2-aminocyclohexanecarboxamides. researchgate.net Furthermore, the use of stereoselective amino acid amidases in the presence of a racemase enables the dynamic kinetic resolution of amino acid amides to produce enantiopure D- or L-amino acids. nih.gov
Table 2: Stereocontrolled Transformations for the Synthesis of Chiral 1-Aminocyclohexane-1-carboxamide Analogues
| Method | Catalyst/Enzyme | Transformation | Key Advantages |
| Asymmetric Strecker Synthesis | Chiral Amide or Thiourea (B124793) Organocatalyst | Cyclohexanone imine → Chiral 1-aminocyclohexanenitrile researchgate.netscispace.com | Direct access to chiral precursors of the target molecule. |
| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., Novozym-435) and a Racemization Catalyst (e.g., Pd nanocatalyst) | Racemic aminocyclohexanecarboxamide → Enantiopure acylated amine organic-chemistry.org | High theoretical yield of a single enantiomer. |
| Enzymatic Resolution | Amino Acid Amidase and Racemase | Racemic amino acid amide → Enantiopure amino acid nih.gov | High stereoselectivity and mild reaction conditions. |
Photocatalysis, particularly with visible light, has emerged as a powerful tool for organic synthesis, enabling unique transformations under mild conditions. In the context of 1-Aminocyclohexane-1-carboxamide, photocatalytic methods can be employed for the synthesis of various derivatives.
Photoredox catalysis can facilitate the generation of α-amino radicals from primary amine derivatives, which can then undergo C-C bond formation with electron-deficient alkenes. nih.gov This strategy allows for the site-selective α-functionalization of primary amines. Additionally, visible-light-enabled stereoselective [4 + 2] cycloadditions of benzocyclobutylamines with vinylketones provide access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity and atom economy. researchgate.net These methods open new avenues for the synthesis of novel analogues of 1-aminocyclohexane-1-carboxamide with diverse substitution patterns.
Process Chemistry and Green Chemistry Initiatives in Preparation
The principles of process and green chemistry are increasingly influencing the synthesis of pharmaceuticals and their intermediates, aiming for more efficient, safer, and environmentally benign manufacturing processes. tandfonline.comtandfonline.comacs.org
A key aspect of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. jocpr.comrsc.org Catalytic processes are inherently more atom-economical than stoichiometric reactions. jk-sci.comnih.gov The synthesis of 1-Aminocyclohexane-1-carboxamide and its analogues can be optimized by carefully selecting catalytic methods that proceed with high atom economy, such as addition and cycloaddition reactions.
Solvents are a major contributor to the environmental impact of chemical processes, particularly in the pharmaceutical industry. tandfonline.comtandfonline.com Green chemistry encourages the use of safer, more sustainable solvents. Solvent selection guides have been developed by pharmaceutical companies to rank solvents based on their environmental, health, and safety profiles. nsf.govthieme-connect.de For reactions like the Buchwald-Hartwig amination, which is relevant for C-N bond formation, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective alternatives to more hazardous options like dioxane or DMF. nsf.govamazonaws.comresearchgate.net
Reactivity of the Amino and Carboxamide Functionalities
The nitrogen-containing functional groups are the most reactive sites in the molecule, participating in a variety of reactions that are fundamental to organic synthesis and the creation of new derivatives.
The primary amino group (-NH₂) on the cyclohexane ring is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily attack electrophilic centers, making it a key handle for chemical derivatization.
One of the most common derivatization reactions is acylation , where the amino group attacks an activated carboxylic acid derivative, such as an acyl chloride or acid anhydride, to form a new, more complex amide. This reaction proceeds via a nucleophilic acyl substitution mechanism. For instance, reaction with acetyl chloride in an anhydrous solvent would yield the corresponding N-acetyl derivative. Such reactions are pivotal for modifying a compound's properties.
Another significant derivatization pathway involves reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea derivatives, respectively. For example, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) is a standard method in amino acid analysis, highlighting the reliable reactivity of the amino group. The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.
The table below summarizes common derivatization reactions involving the amino group.
| Reagent Class | Specific Reagent Example | Product Functional Group | Reaction Conditions |
| Acyl Halide | Acetyl chloride | Amide | Anhydrous solvent (e.g., Dichloromethane), often with a non-nucleophilic base |
| Acid Anhydride | Acetic anhydride | Amide | Anhydrous solvent, often with a base or catalyst |
| Isothiocyanate | Phenyl isothiocyanate (PITC) | Thiourea | Mildly basic conditions, aqueous/organic mixture |
| Isocyanate | Phenyl isocyanate | Urea | Aprotic solvent |
This table presents interactive data on common derivatization reactions.
The carboxamide functional group (-CONH₂) is characterized by a resonance-stabilized planar structure, which renders it less reactive than ketones or esters. However, it can still undergo critical reactions, most notably hydrolysis.
Amide Hydrolysis is the cleavage of the amide bond to yield a carboxylic acid and ammonia (B1221849) (or an amine). This reaction can be catalyzed by either acid or base, typically requiring heat.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the departure of ammonia (which is protonated to the ammonium (B1175870) ion under the acidic conditions), ultimately forming 1-aminocyclohexane-1-carboxylic acid. The protonation of the leaving ammonia makes this reaction effectively irreversible.
Base-Catalyzed Hydrolysis : In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (⁻NH₂), a very poor leaving group. To facilitate this, a proton transfer from water or the initially formed carboxylic acid occurs. The final products are the carboxylate salt (e.g., sodium 1-aminocyclohexane-1-carboxylate) and ammonia. An acidic workup is required to protonate the carboxylate to obtain the free carboxylic acid.
These hydrolysis mechanisms are fundamental transformation pathways for the carboxamide group.
Redox Chemistry of the Compound
The redox chemistry of 1-Aminocyclohexane-1-carboxamide hydrochloride involves both the potential oxidation of the amino group and the α-carbon, as well as the reduction of the carboxamide.
The oxidation of α-amino amides can be complex, with potential pathways leading to several different products depending on the oxidant and reaction conditions. While specific studies on 1-Aminocyclohexane-1-carboxamide are not prevalent, plausible pathways can be inferred from the known reactivity of primary amines and amides. researchgate.net
A likely site of oxidation is the α-carbon (the carbon atom bonded to both the amino and carboxamide groups). Oxidation at this position could lead to the formation of an α-keto amide. acs.org This transformation involves the conversion of the C-N and C-H bonds to a C=O bond. Another possibility is the oxidation of the primary amino group itself, which could potentially lead to nitro or imine derivatives, though these reactions often require specific reagents.
Hydroxyl radicals, for instance, are known to induce the oxidation of simple primary amines. nih.gov In the case of 1-Aminocyclohexane-1-carboxamide, such a process could lead to the formation of ammonia and the corresponding carboxylic acid or further degradation products. nih.gov The characterization of such products would typically involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) to identify the new functional groups and Mass Spectrometry (MS) to determine the molecular weight of the products.
| Oxidant Type | Potential Product | Key Transformation |
| Strong Oxidizing Agents | α-Keto amide | C(α)-NH₂ → C(α)=O |
| Hydroxyl Radicals (OH•) | Ammonia + Carboxylic Acid | C-N bond cleavage and mineralization |
| Metal-catalyzed O₂ | Imide (from further amide oxidation) | C(α)-H oxidation |
This table presents interactive data on potential oxidation pathways.
The carboxamide group is resistant to reduction but can be converted to a primary amine using powerful reducing agents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄).
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the carboxamide. This process effectively replaces the carbonyl oxygen with two hydrogen atoms, converting the -CONH₂ group into a -CH₂NH₂ group. This reaction transforms 1-Aminocyclohexane-1-carboxamide into (1-aminocyclohexyl)methanamine. This synthetic route is a valuable method for producing diamine derivatives from amino acid-derived amides.
| Reducing Agent | Product | Functional Group Transformation |
| Lithium Aluminum Hydride (LiAlH₄) | (1-aminocyclohexyl)methanamine | -CONH₂ → -CH₂NH₂ |
This table presents interactive data on the reduction of the carboxamide group.
Substitution and Functionalization of the Cyclohexane Ring System
The cyclohexane ring of 1-Aminocyclohexane-1-carboxamide is a saturated carbocyclic system, making it generally unreactive towards many reagents that target unsaturated systems. However, functionalization can be achieved through reactions that target C-H bonds, although this often requires harsh conditions or specialized catalysts.
The reactivity of the cyclohexane ring is heavily influenced by its chair conformation. Substituents can occupy either axial or equatorial positions, and this stereochemistry dictates their reactivity. For reactions like E2 elimination, an anti-periplanar arrangement (typically diaxial) between the leaving group and a proton on an adjacent carbon is required. libretexts.org While the subject molecule lacks a typical leaving group for such reactions, this principle would be crucial if the ring were to be further functionalized (e.g., via halogenation).
Modern synthetic methods, such as catalyst-controlled C-H activation, offer pathways for the direct functionalization of cycloalkanes. nih.gov For example, palladium-catalyzed reactions can achieve transannular γ-methylene C–H arylation of cycloalkane carboxylic acids. nih.gov While the amino and carboxamide groups at the C1 position would strongly influence the regioselectivity of such a reaction, it highlights the potential for introducing new substituents onto the cyclohexane scaffold. The directing effect of the existing functional groups would be a critical factor in predicting the outcome of any attempted C-H functionalization. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions
The presence of both a nucleophilic amine and an electrophilic carbonyl carbon in 1-Aminocyclohexane-1-carboxamide allows it to participate in a variety of substitution reactions.
Electrophilic Substitution on Nitrogen: The primary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. However, in its hydrochloride salt form, the amine is protonated, which significantly reduces its nucleophilicity. For electrophilic substitution to occur on the nitrogen, a preceding deprotonation step is generally required. Once in its free base form, the amine can react with various electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding N-acylated derivatives. Similarly, alkylation with alkyl halides can lead to secondary and tertiary amines, although overalkylation can be a competing side reaction. The reactivity in these cases is analogous to that of other primary amines.
Nucleophilic Substitution at the Carbonyl Carbon: The carbonyl carbon of the carboxamide group is electrophilic and can be attacked by nucleophiles. However, amides are generally the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization provided by the nitrogen lone pair. libretexts.orgopenstax.org Strong nucleophiles and/or harsh reaction conditions, such as acidic or basic hydrolysis, are typically required to induce substitution at the amide carbonyl. For example, hydrolysis under strong acid or base would lead to the formation of 1-aminocyclohexane-1-carboxylic acid.
The table below summarizes the expected outcomes of representative substitution reactions for the free base form of 1-Aminocyclohexane-1-carboxamide.
| Reaction Type | Reagent Example | Expected Product |
| N-Acylation | Acetyl chloride | N-(1-carbamoylcyclohexyl)acetamide |
| N-Alkylation | Methyl iodide | 1-(Methylamino)cyclohexane-1-carboxamide |
| N-Sulfonylation | Tosyl chloride | N-(1-carbamoylcyclohexyl)-4-methylbenzenesulfonamide |
| Hydrolysis (Acidic) | HCl, H₂O, heat | 1-Aminocyclohexane-1-carboxylic acid |
| Hydrolysis (Basic) | NaOH, H₂O, heat | 1-Aminocyclohexane-1-carboxylic acid |
Ring Functionalization through C-H Activation
Direct functionalization of the cyclohexane ring of this compound via C-H activation presents a modern and efficient strategy for creating more complex derivatives. This approach avoids the need for pre-functionalized starting materials. youtube.comtcichemicals.comyoutube.com The presence of the amino and carboxamide groups can influence the regioselectivity of C-H activation, potentially directing the reaction to specific positions on the cyclohexane ring.
Transition metal catalysis is a common method for C-H activation. youtube.comyoutube.com Catalysts based on palladium, rhodium, and iridium are often employed. youtube.com The reaction mechanism typically involves the coordination of the metal to a directing group, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. youtube.com In the case of 1-Aminocyclohexane-1-carboxamide, either the amine or the amide group could serve as a directing group. The subsequent reaction of the metallacycle with a coupling partner introduces a new functional group onto the ring.
Recent advancements have also explored organocatalytic C-H activation reactions, which offer a metal-free alternative. beilstein-journals.org These reactions can proceed through various mechanisms, including those involving 1,5-hydride shifts. beilstein-journals.org
The table below illustrates potential C-H functionalization reactions on the cyclohexane ring, assuming the amide acts as the directing group, which often favors functionalization at the β or γ position.
| Coupling Partner | Catalyst System (Example) | Potential Product |
| Aryl halide | Pd(OAc)₂ / Ligand | 1-Amino-3-arylcyclohexane-1-carboxamide |
| Alkene | [RhCp*Cl₂]₂ | 1-Amino-2-alkenylcyclohexane-1-carboxamide |
| Alkyne | [Ru(p-cymene)Cl₂]₂ | 1-Amino-2-alkynylcyclohexane-1-carboxamide |
Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Investigation of Transition States and Intermediates
Computational chemistry plays a significant role in elucidating reaction mechanisms by modeling transition states and intermediates that are often difficult to observe experimentally. researchgate.nete3s-conferences.orgucsb.edu For reactions involving 1-Aminocyclohexane-1-carboxamide, density functional theory (DFT) calculations can provide valuable insights.
For instance, in a nucleophilic attack on the carbonyl carbon of the amide, a tetrahedral intermediate is expected to form. Computational studies can determine the energy barrier for the formation and breakdown of this intermediate, thus predicting the reaction's feasibility. researchgate.net Similarly, for C-H activation reactions, the structures and energies of the transition states for C-H bond cleavage and subsequent functionalization can be calculated to understand the regioselectivity and efficiency of the catalytic process. e3s-conferences.org
A computational study on a related system involving the intramolecular nucleophilic attack of an amine on an amide bond identified the transition state for the reaction, revealing a concerted mechanism where the nitrogen attacks the carbonyl carbon while a proton is transferred. researchgate.net The calculated activation free energy was in good agreement with experimental data. researchgate.net
The following table presents hypothetical relative activation energies for different reaction pathways involving 1-Aminocyclohexane-1-carboxamide, which could be determined through computational studies.
| Reaction Pathway | Hypothetical Relative Activation Energy (kcal/mol) |
| Amide Hydrolysis (Acid-catalyzed) | 20-25 |
| N-Acylation (Base-mediated) | 10-15 |
| Pd-catalyzed γ-C-H Arylation | 25-30 |
Role of Solvation Effects in Reaction Rates and Selectivity
The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. nih.govacs.org For reactions involving a charged species like this compound, polar protic solvents are generally preferred for dissolution. However, the choice of solvent can influence the reactivity of both the ionic and neutral forms of the molecule.
In nucleophilic substitution reactions, the solvent can stabilize or destabilize the transition state relative to the reactants. For example, a polar solvent can stabilize the charged transition state in an SN2 reaction, thereby increasing the reaction rate. The formation of primary amides from acid chlorides has been shown to be influenced by the solvent, with different solvents favoring the formation of either the amide or an imide. rsc.org
Hybrid solvation models, which combine explicit solvent molecules with an implicit continuum model, are used in computational chemistry to accurately predict reaction kinetics in solution. researchgate.netchemrxiv.orgchemrxiv.org These models can account for specific hydrogen bonding interactions between the solvent and the reactants or transition state, which can be critical for accurate predictions. Studies on the thermal stability of amines have shown that replacing water with organic diluents can significantly alter degradation rates, highlighting the crucial role of the solvent environment. acs.org
The table below provides a qualitative summary of the expected effect of different solvent types on the rate of a hypothetical nucleophilic substitution reaction involving the free base of 1-Aminocyclohexane-1-carboxamide.
| Solvent Type | Polarity | Expected Effect on Reaction Rate | Rationale |
| Nonpolar (e.g., Hexane) | Low | Slow | Poor solubility of reactants and poor stabilization of charged intermediates. |
| Polar Aprotic (e.g., DMF) | High | Moderate to Fast | Good solubility and stabilization of polar transition states. |
| Polar Protic (e.g., Ethanol) | High | Fast | Good solubility and stabilization of charged species through hydrogen bonding. |
In Depth Structural Elucidation and Conformational Analysis Methodologies
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-aminocyclohexane-1-carboxamide hydrochloride. Each technique provides unique insights into different aspects of the molecule's composition and electronic environment.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the cyclohexane (B81311) ring typically appear as a complex multiplet due to spin-spin coupling, reflecting their distinct axial and equatorial positions. The chemical shifts are influenced by the neighboring amino and carboxamide groups. The protons of the amine and amide groups themselves are also observable, and their chemical shifts can be sensitive to solvent and temperature.
The ¹³C NMR spectrum provides information on the carbon skeleton. The quaternary carbon atom bonded to both the amino and carboxamide groups has a characteristic chemical shift. The other five carbon atoms of the cyclohexane ring also show distinct signals, which can sometimes be resolved to differentiate the individual carbons.
Interactive Data Table: Representative NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclohexane Protons | Multiplet | δ 20-40 |
| Amine Protons | Broad singlet | - |
| Amide Protons | Broad singlet | - |
| Quaternary Carbon | - | δ 50-60 |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Dynamic NMR studies can also be employed to investigate conformational changes, such as the ring inversion of the cyclohexane moiety. By analyzing the coalescence of NMR signals at different temperatures, the energy barriers for these dynamic processes can be determined.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. americanpharmaceuticalreview.com These methods probe the vibrational modes of the molecule's covalent bonds, providing a unique "fingerprint" spectrum. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine and amide groups typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong, sharp peak usually found around 1640-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is observed near 1600-1640 cm⁻¹. The C-N stretching vibrations and the various C-H stretching and bending vibrations of the cyclohexane ring also contribute to the spectrum.
Raman Spectroscopy:
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amine (NH₂) | N-H Stretch | 3200-3400 (broad) | 3200-3400 |
| Amide (CONH₂) | N-H Stretch | 3200-3400 (broad) | 3200-3400 |
| Amide (CONH₂) | C=O Stretch (Amide I) | 1640-1680 (strong) | 1640-1680 |
| Amide (CONH₂) | N-H Bend (Amide II) | 1600-1640 | 1600-1640 |
| Cyclohexane | C-H Stretch | 2850-2960 | 2850-2960 |
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The chromophores in this compound, primarily the amide group, absorb UV radiation. The carbonyl group of the amide exhibits a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength.
While the UV-Vis spectrum of this compound may not be highly complex, it can be valuable for quantitative analysis and for monitoring reactions. For instance, if the compound is involved in a reaction that modifies the amide group or introduces a new chromophore, the changes in the UV-Vis spectrum can be used to follow the reaction progress. The absorbance is directly proportional to the concentration of the compound, as described by the Beer-Lambert law, allowing for its quantification in solution.
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. researchgate.net For this compound, mass spectrometry confirms the molecular mass and reveals characteristic fragmentation patterns that aid in its identification.
The molecular ion peak ([M]⁺) corresponding to the free base (1-aminocyclohexane-1-carboxamide) would be observed, and high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
The fragmentation pattern in the mass spectrum is particularly informative. Common fragmentation pathways for this molecule under electron ionization (EI) could include:
Loss of the amide group (-CONH₂): This would result in a significant fragment ion.
Loss of the amino group (-NH₂): This would be another expected fragmentation.
Cleavage of the cyclohexane ring: The ring can undergo fragmentation to produce a series of smaller ions, often with losses of ethene (C₂H₄). msu.edu
McLafferty rearrangement: If applicable, this rearrangement could lead to specific fragment ions.
Analysis of these fragmentation patterns allows for the confirmation of the compound's structure and can be used to distinguish it from isomers.
Interactive Data Table: Potential Mass Spectrometry Fragments
| Fragment | Description | Potential m/z |
|---|---|---|
| [C₇H₁₄N₂O]⁺ | Molecular Ion (free base) | 142 |
| [C₆H₁₁N]⁺ | Loss of -CONH₂ | 97 |
| [C₇H₁₂O]⁺ | Loss of -NH₂ | 112 |
X-ray Crystallographic Studies on Molecular and Supramolecular Architecture
A key piece of information obtained from X-ray crystallography is the conformation of the cyclohexane ring. Due to steric and torsional strain, the cyclohexane ring is not planar and adopts several non-planar conformations, with the chair conformation being the most stable. wikipedia.org
Analysis of Substituent Orientation (Axial vs. Equatorial)
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. wikipedia.orglumenlearning.com In this 1,1-disubstituted cyclohexane, one substituent must occupy an axial position, while the other assumes an equatorial position. libretexts.orglibretexts.org The relative stability of the two possible chair conformers is determined by the steric bulk of the amino and carboxamide groups. libretexts.org
It is important to note that intramolecular hydrogen bonding between the axial amino group and the equatorial carboxamide group, or vice versa, could potentially influence the conformational equilibrium. However, in the hydrochloride salt, the amino group is protonated, which alters its hydrogen bonding capabilities and steric profile.
Table 1: Theoretical Conformational Analysis of this compound
| Conformer | Amino Group Position | Carboxamide Group Position | Relative Stability | Key Steric Interactions |
| A | Axial | Equatorial | Less Favored (likely) | 1,3-diaxial interactions between the axial -NH3+ group and axial hydrogens at C3 and C5. |
| B | Equatorial | Axial | More Favored (likely) | 1,3-diaxial interactions between the axial -CONH2 group and axial hydrogens at C3 and C5. |
This table is based on general principles of conformational analysis of substituted cyclohexanes and the presumed greater steric bulk of the protonated amino group.
Investigation of Intermolecular Interactions and Crystal Packing
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 1-carboxycyclohexan-1-aminium chloride (the hydrochloride salt of 1-aminocyclohexane-1-carboxylic acid), provides significant insights into the likely intermolecular interactions and crystal packing. nih.gov
By analogy, it is highly probable that the crystal structure of this compound is also dominated by strong intermolecular hydrogen bonds. The protonated amino group (-NH3+) and the carboxamide group (-CONH2) are both excellent hydrogen bond donors, while the oxygen of the carboxamide and the chloride anion are effective hydrogen bond acceptors. This would likely result in a complex three-dimensional network of N—H⋯O, N—H⋯Cl, and potentially C—H⋯O interactions, leading to a densely packed and stable crystal lattice. nih.govnih.gov The specific packing arrangement will be influenced by the need to satisfy these hydrogen bonding interactions while accommodating the shape of the molecule. researchgate.netmdpi.com
Table 2: Crystal Data for 1-carboxycyclohexan-1-aminium chloride nih.gov
| Parameter | Value |
| Formula | C7H14NO2+·Cl− |
| Molecular Weight | 179.64 |
| Crystal System | Monoclinic |
| Space Group | P21/m |
| a (Å) | 7.382 (3) |
| b (Å) | 6.357 (2) |
| c (Å) | 9.374 (3) |
| β (°) | 96.239 (10) |
| Volume (ų) | 437.3 (3) |
| Z | 2 |
This data is for the analogous compound 1-carboxycyclohexan-1-aminium chloride and is presented to illustrate the type of crystallographic information obtained from X-ray diffraction studies.
Conformational Dynamics and Flexibility Assessments
Variable Temperature NMR Studies
Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. nih.gov For this compound, VT-NMR would be instrumental in studying the ring-flipping process between the two chair conformations. nih.gov
At low temperatures, the rate of ring inversion would be slow on the NMR timescale, and separate signals for the axial and equatorial protons of the cyclohexane ring, as well as for the two distinct conformers, might be observed. nih.gov As the temperature is increased, the rate of ring flip increases. At the coalescence temperature, the signals for the axial and equatorial protons of a given carbon would merge into a single, broadened peak. rit.edu Further increases in temperature would lead to a sharpening of this averaged signal as the interchange becomes rapid on the NMR timescale.
By analyzing the coalescence temperature and the chemical shift differences between the axial and equatorial protons at low temperatures, the energy barrier (ΔG‡) for the chair-chair interconversion can be calculated. nih.gov This would provide quantitative information about the flexibility of the cyclohexane ring and the energetic preference for one conformer over the other. nih.govresearchgate.net
Computational Modeling of Conformational Landscapes
In conjunction with experimental data, computational modeling provides a detailed picture of the conformational landscape of this compound. sapub.org Using methods such as molecular mechanics (MM) or quantum mechanics (QM), the potential energy surface of the molecule can be explored to identify all stable and low-energy conformations. nih.gov
These calculations can accurately predict the geometries and relative energies of the two chair conformations, as well as higher-energy boat and twist-boat conformations. nih.govyoutube.com By systematically rotating the bonds of the substituents, a complete conformational profile can be generated. This allows for the determination of the global minimum energy structure and the energy barriers between different conformers. nih.gov
Computational models can also provide insights into the factors governing conformational preferences, such as the contributions of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. sapub.org The results of these calculations can be used to interpret experimental data from NMR and other spectroscopic techniques, providing a comprehensive understanding of the structural dynamics of this compound. nih.gov
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure of molecules. This information is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of molecules. jmchemsci.comals-journal.com It is often employed to study reaction pathways and calculate the energetics of chemical reactions. For 1-Aminocyclohexane-1-carboxamide hydrochloride, DFT calculations could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.
Analyze Frontier Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and sites susceptible to nucleophilic or electrophilic attack.
Map Molecular Electrostatic Potential (MEP): Visualize the charge distribution within the molecule to identify regions that are electron-rich or electron-poor, which is crucial for predicting intermolecular interactions.
Simulate Reaction Mechanisms: Model the step-by-step process of chemical reactions involving this compound, including the identification of transition states and the calculation of activation energies. This helps in understanding how the molecule might be synthesized or how it might degrade.
Calculate Thermodynamic Properties: Predict properties such as the heat of formation and Gibbs free energy.
DFT studies typically utilize various functionals, such as B3LYP, and basis sets, like 6-311G+(d,p), to achieve a balance between accuracy and computational cost. nih.gov
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are valuable for:
Benchmarking: Providing a high-accuracy reference for results obtained from less computationally expensive methods like DFT.
Detailed Electronic Structure Analysis: Offering a more precise description of electron correlation effects, which can be important for understanding certain chemical phenomena.
Calculation of Spectroscopic Properties: Accurately predicting properties such as NMR chemical shifts and vibrational frequencies.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques use classical mechanics to study the behavior of molecules over time. These methods are particularly useful for examining the conformational dynamics and intermolecular interactions of larger systems.
Molecular dynamics (MD) simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov For this compound, MD simulations can be employed to:
Explore Conformational Space: The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat). MD simulations can sample these different conformations and determine their relative populations, providing insight into the molecule's flexibility and predominant shapes.
Study Solvation Effects: By simulating the molecule in a solvent (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties.
Investigate Intermolecular Interactions: MD simulations can model the interactions between multiple molecules of this compound or its interactions with other molecules, such as biological macromolecules. This is crucial for understanding its behavior in a condensed phase or a biological environment. scienceopen.com
The quality of MD simulations is highly dependent on the accuracy of the force field used. mdpi.com
A force field is a set of parameters that describes the potential energy of a system of atoms or molecules. eurekaselect.com It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). For novel molecules like this compound, existing force fields may not have accurate parameters. Therefore, force field development might be necessary. This process typically involves:
Parameterization: Deriving parameters for bond lengths, bond angles, and dihedral angles from high-level quantum chemical calculations or experimental data.
Charge Derivation: Assigning partial atomic charges to each atom in the molecule to accurately model electrostatic interactions. These are often derived from quantum chemical calculations of the molecular electrostatic potential.
Validation: Testing the new force field parameters by comparing simulation results with experimental data or high-level quantum chemical calculations.
Commonly used force fields in biomolecular simulation include AMBER and GROMOS. mdpi.comnih.gov
Prediction of Chemical Behavior and Properties
By integrating the results from quantum chemical calculations and molecular modeling, a comprehensive understanding of the chemical behavior and properties of this compound can be achieved. These computational approaches can predict a wide range of properties, including:
| Property Category | Predicted Properties |
| Structural Properties | Optimized molecular geometry, bond lengths, bond angles, dihedral angles, conformational isomers and their relative energies. |
| Electronic Properties | Dipole moment, polarizability, HOMO-LUMO gap, molecular electrostatic potential, atomic charges. |
| Spectroscopic Properties | Vibrational frequencies (IR and Raman spectra), NMR chemical shifts. |
| Thermodynamic Properties | Enthalpy of formation, Gibbs free energy of formation, heat capacity, entropy. |
| Reactivity | Sites for electrophilic and nucleophilic attack, reaction pathways, activation energies, reaction rates. |
| Physicochemical Properties | Solvation free energy, lipophilicity (logP). |
These predicted properties are invaluable for guiding experimental studies, understanding the molecule's behavior in various environments, and potentially for designing new molecules with desired characteristics.
Computational Assessment of Acid-Base Equilibria (e.g., pKa determination methods)
The acid dissociation constant (pKa) is a critical parameter that influences the charge state of a molecule in solution, affecting its solubility, binding affinity, and other key properties. Computational methods offer a viable alternative to experimental pKa determination, which can be time-consuming and resource-intensive. For this compound, which possesses both an amino group and a carboxamide group, predicting the pKa of the protonated amine is of primary interest.
Several computational strategies are employed for pKa prediction, ranging from quantum mechanical (QM) calculations to machine learning models. optibrium.com
Quantum Mechanical Methods: QM-based pKa predictions are fundamentally rooted in calculating the Gibbs free energy change (ΔG) of the deprotonation reaction. High-level QM methods combined with continuum solvent models can provide accurate pKa values. core.ac.uk
Thermodynamic Cycles: This approach is commonly used to calculate the pKa. It involves breaking down the deprotonation process in solution into several steps that can be calculated more easily, such as gas-phase deprotonation and the solvation energies of the species involved. However, for molecules that are unstable in the gas phase or undergo significant conformational changes upon solvation, this method can be challenging. nih.govrsc.org
Isodesmic Reactions: To circumvent the issues with thermodynamic cycles, the isodesmic reaction scheme has been shown to provide reliable pKa predictions for amino acids and peptides. nih.govrsc.org This method involves using a reference molecule with a known experimental pKa that is structurally similar to the target molecule. nih.govnih.gov The accuracy of this method is highly dependent on the choice of the reference species. nih.govrsc.org By calculating the free energy change of an isodesmic reaction, where the number and type of bonds are conserved, systematic errors in the calculations can be canceled out, leading to more accurate predictions, often with mean absolute errors between 0.5 and 1.0 pKa units. nih.govrsc.org For this compound, a suitable reference could be cyclohexylamine (B46788). This approach is computationally inexpensive and can be implemented using standard density functional theory (DFT) and continuum solvent models. nih.govrsc.org
Semi-empirical QM Methods: Faster, albeit less accurate, predictions can be obtained using semi-empirical QM methods like PM3, AM1, or DFTB3, often combined with continuum solvent models such as COSMO or SMD. core.ac.ukpeerj.com These methods have been used to predict pKa values for large sets of drug-like amines with reasonable accuracy, achieving root-mean-square errors (RMSE) in the range of 1.0 to 1.6 pKa units. core.ac.ukpeerj.com
Machine Learning and QSAR Methods: Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models are increasingly used for pKa prediction. optibrium.com
Group Contribution (GC) Methods: These models estimate pKa based on the contributions of different functional groups within the molecule. mpg.de Both linear and non-linear models, including those based on artificial neural networks (ANN), have been developed. mpg.de
Deep Learning: More advanced models use deep learning architectures trained on large datasets of known pKa values. nih.gov These models learn complex relationships between molecular structure and acidity/basicity, and have achieved state-of-the-art performance with prediction accuracies within 0.5 to 1.0 pKa units of experimental values. optibrium.comnih.gov
| Method | Principle | Typical Accuracy (Error) | Computational Cost |
|---|---|---|---|
| Isodesmic Reactions (DFT) | Calculates relative ΔG using a structurally similar reference molecule with a known pKa. nih.govrsc.org | 0.5 - 1.0 pKa units nih.govrsc.org | Moderate |
| Semi-empirical QM (e.g., PM3/COSMO) | Uses simplified QM calculations to estimate ΔG of deprotonation. peerj.com | 1.0 - 1.6 pKa units core.ac.ukpeerj.com | Low |
| Group Contribution (GC) | Correlates pKa with the presence of specific molecular fragments. mpg.de | ~0.2 - 1.2 pKa units mpg.de | Very Low |
| Machine/Deep Learning | Learns structure-pKa relationships from large datasets. optibrium.comnih.gov | 0.5 - 1.0 pKa units optibrium.comnih.gov | Low (for prediction) |
Prediction of Spectroscopic Parameters
Computational chemistry is instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra (like NMR and IR) and the structural elucidation of molecules.
For this compound, quantum chemical methods can predict its key spectral features. Density functional theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies. The predicted spectrum shows absorption bands corresponding to specific functional groups. For this compound, key predicted vibrations would include N-H stretching from the primary amine and amide groups, C=O stretching of the amide, and C-H stretching from the cyclohexane ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can also be accurately predicted. These calculations involve determining the magnetic shielding of each nucleus within the molecule. The predicted NMR spectrum is an invaluable tool for assigning peaks in the experimental spectrum to specific atoms in the molecule.
The accuracy of these predictions can be very high. For instance, DFT-based models can predict rotational constants, which are related to the molecule's geometry, with an accuracy of 0.3% or better. nih.gov
| Spectroscopic Parameter | Typical Predicted Feature | Approximate Spectral Region |
|---|---|---|
| IR: N-H Stretch (Amine/Amide) | Vibrational Frequency | 3200-3500 cm⁻¹ |
| IR: C=O Stretch (Amide) | Vibrational Frequency | 1650-1700 cm⁻¹ |
| IR: C-H Stretch (Aliphatic) | Vibrational Frequency | 2850-3000 cm⁻¹ |
| ¹H NMR: -NH₂ / -CONH₂ | Chemical Shift | Variable (depends on solvent, pH) |
| ¹H NMR: Cyclohexane -CH₂- | Chemical Shift | 1.0-2.5 ppm |
| ¹³C NMR: Quaternary Carbon (C-CONH₂) | Chemical Shift | ~50-60 ppm |
| ¹³C NMR: Carbonyl Carbon (-CONH₂) | Chemical Shift | ~175-180 ppm |
Machine Learning and Chemoinformatics in Reaction Prediction
Machine learning (ML) and chemoinformatics are transforming synthetic chemistry by enabling the prediction of reaction outcomes, retrosynthetic pathways, and optimal reaction conditions. beilstein-journals.orgrjptonline.org These tools leverage the vast amount of chemical reaction data available in databases to build predictive models. beilstein-journals.org
For a molecule like this compound, these approaches can be applied in several ways:
Retrosynthesis Prediction: ML models can suggest potential synthetic routes to the target molecule by predicting precursor molecules. nih.gov These models are often trained on large reaction databases like USPTO or Reaxys and can propose disconnections based on learned chemical rules and patterns. beilstein-journals.orgnih.gov
Forward Reaction Prediction: Given the structure of this compound and a set of reagents, ML models can predict the most likely product(s). This is crucial for exploring the potential reactivity and derivatization of the compound. nih.gov
Reaction Condition Optimization: ML algorithms can also suggest optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield of a desired product. beilstein-journals.org Global models can provide initial guidance by referencing similar reactions in large databases, while local models can fine-tune parameters for specific reaction types. beilstein-journals.orgchemrxiv.org
Chemoinformatics plays a crucial role in representing molecules and reactions in a format that ML models can understand. beilstein-journals.org This involves generating molecular descriptors or fingerprints that encode structural and chemical information. Furthermore, chemoinformatics tools are used to analyze the chemical space of compound libraries, assess molecular diversity, and identify molecules with desired properties. researchgate.net For cyclic and peptidomimetic compounds, specialized chemoinformatic tools have been developed to handle their unique structural features, which could be adapted for analyzing derivatives of this compound. oup.comnih.gov
| Application Area | Approach | Required Data | Potential Use for Target Compound |
|---|---|---|---|
| Retrosynthesis | Template-based or template-free neural network models (e.g., Transformers, GNNs). nih.gov | Large databases of known reactions (e.g., USPTO). nih.gov | Predicting efficient synthetic pathways. |
| Forward Prediction | Reaction type classification or direct product structure prediction. nih.gov | Atom-mapped reaction data. | Exploring potential derivatization reactions. |
| Condition Optimization | Global and local regression models trained on reaction databases with condition information. beilstein-journals.org | Reaction databases including reagents, solvents, temperatures, and yields. beilstein-journals.org | Optimizing synthesis or derivatization yields. |
| Chemical Space Analysis | Clustering, dimensionality reduction (e.g., PCA), and diversity analysis using molecular descriptors. researchgate.net | A library of virtual or synthesized compounds. | Designing a diverse library of derivatives for screening. |
Applications As a Synthetic Building Block and Chemical Scaffold
Incorporation into Complex Organic Architectures for Chemical Research
The rigid, three-dimensional structure of the cyclohexane (B81311) ring provides a robust platform for building intricate molecular frameworks. This has been exploited in the synthesis of novel chemical entities for research purposes.
Synthesis of Novel Heterocyclic Systems
While direct, extensive examples of 1-aminocyclohexane-1-carboxamide hydrochloride being used to form a wide range of heterocyclic systems are not broadly documented in readily available literature, its precursor, α-amino acids, are well-known participants in reactions that form heterocycles. For instance, the decarboxylative condensation of α-amino acids can generate azomethine ylides, which are powerful intermediates in [3+2] cycloaddition reactions to synthesize pyrrolidine-containing compounds beilstein-journals.org. Such strategies are part of a broader class of reactions where amino acids are used to construct complex heterocyclic scaffolds, including pyrroloquinazolines and benzodiazepines beilstein-journals.org. The functional groups on this compound—the primary amine and the amide—present potential for it to be utilized in similar synthetic strategies, such as tandem dehydrative coupling and reductive cyclization, to form N-heterocycles like piperidines and quinolizidines rsc.org.
Construction of Macrocyclic and Cage Compounds
Macrocycles are of significant interest in drug discovery as they can tackle "difficult" biological targets with large binding sites enamine.net. The pre-organized yet flexible nature of macrocyclic structures can reduce the entropic penalty of receptor binding enamine.net. The cyclohexane unit from 1-aminocyclohexane-1-carboxamide can serve as a rigid corner or scaffold element within a larger macrocyclic ring. Ring-closing metathesis (RCM) is a key technique used to prepare constrained eight-membered ring lactams and other macrostructures that can mimic peptide secondary structures capes.gov.br. The amine and a derivative of the carboxamide group could serve as anchor points for attaching linear chains that are then cyclized to form macrocyclic structures. The defined stereochemistry of the cyclohexane ring helps to control the three-dimensional shape of the resulting macrocycle.
Utility in the Development of Constrained Amino Acid Analogues
Constraining the conformational freedom of amino acids is a widely used strategy in medicinal chemistry to enhance biological activity, selectivity, and metabolic stability nih.gov. The cyclohexane ring of this compound serves as an excellent scaffold for creating such constrained analogues.
Design and Synthesis of α,α-Disubstituted Amino Acid Derivatives
1-Aminocyclohexane-1-carboxamide is a derivative of 1-aminocyclohexane-1-carboxylic acid (Ac6c), which is a classic example of an α,α-disubstituted amino acid. These types of amino acids are valuable as modifiers of peptide conformation and as precursors to bioactive compounds nih.gov. The presence of two substituents on the α-carbon atom restricts the torsional angles (phi, ψ) of the peptide backbone, forcing it to adopt specific conformations. The synthesis of α,α-disubstituted amino acids can be challenging due to steric hindrance, but various methods have been developed, including electrophilic and nucleophilic amination reactions nih.gov. While not a direct synthesis from the title compound, it is structurally representative of this class of molecules which are known to be useful building blocks for bioactive peptides nih.gov.
Contribution to Peptidomimetic Design and Structural Motifs
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as resistance to enzymatic degradation and better bioavailability nih.govnih.gov. The incorporation of constrained amino acids is a cornerstone of peptidomimetic design nih.govrsc.org.
The rigid cyclohexane moiety derived from this compound is an ideal component for creating peptidomimetics. By replacing a natural amino acid with this constrained scaffold, chemists can induce specific secondary structures, like β-turns, in a peptide sequence nih.gov. A β-turn is a crucial structural motif that governs many biological recognition processes. The ability to design and stabilize these turns is a major goal in drug discovery. The conformational properties of the cyclohexane ring help to lock the peptide backbone into a bioactive conformation, enhancing its interaction with a target receptor upc.edu. The use of such conformationally restricted building blocks is a key strategy for transforming peptides into more viable drug leads rsc.org.
Chemical Strategies for Incorporating the Compound into Peptide Sequences
The incorporation of this compound into peptide chains requires careful consideration of the reactivity of its functional groups. The primary amine serves as the point of attachment to the growing peptide chain, while the carboxamide group, being relatively inert under standard peptide coupling conditions, typically does not require protection.
Standard solid-phase peptide synthesis (SPPS) and solution-phase methods are applicable for the integration of this unique amino acid. sigmaaldrich.com The general process involves the activation of the carboxylic acid of the N-terminally protected this compound, followed by coupling with the free amine of the preceding amino acid residue in the peptide sequence.
Key Coupling Reagents and Strategies:
A variety of coupling reagents can be employed for the efficient formation of the peptide bond. The choice of reagent is crucial to ensure high yields and minimize side reactions. bachem.com
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used and effective. Often used with additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure to suppress racemization and improve efficiency. bachem.compeptide.com |
| Onium Salts (Uronium/Aminium and Phosphonium) | HBTU, HATU, HCTU, PyBOP, PyAOP | Generally provide rapid and efficient coupling with low racemization. sigmaaldrich.comiris-biotech.de Phosphonium reagents are often preferred for their cleaner reaction profiles. sigmaaldrich.com |
For solid-phase synthesis, the choice of resin is also a critical factor. Resins such as Wang or Rink amide resin can be utilized depending on whether a C-terminal acid or amide is desired for the final peptide. nih.gov When synthesizing a peptide with a C-terminal amide, a Rink amide resin is a common choice, allowing for cleavage from the solid support to directly yield the desired peptide amide. nih.govnih.gov
A general procedure for incorporating this compound via SPPS would involve the following steps:
Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide chain.
Activation: Activation of the carboxylic acid of the incoming N-protected this compound using a suitable coupling reagent and additives.
Coupling: Addition of the activated amino acid to the deprotected resin-bound peptide.
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain. The hydrochloride salt of the amino carboxamide would need to be neutralized, typically with a non-nucleophilic base like diisopropylethylamine (DIPEA), prior to the coupling reaction.
Examination of Backbone Conformation in Modified Peptide Structures
The introduction of α,α-disubstituted amino acids, such as 1-aminocyclohexane-1-carboxamide, into a peptide sequence significantly influences the local and global conformation of the peptide backbone. The steric bulk of the cyclohexane ring restricts the rotational freedom around the N-Cα and Cα-C bonds (phi, ψ, and omega dihedral angles), thereby inducing a more defined secondary structure. worldscientific.com
Studies on peptides containing the closely related 1-aminocyclohexanecarboxylic acid have shown a strong tendency to promote the formation of ordered structures like β-turns and helical conformations. rsc.orgnih.gov This is attributed to the constrained nature of the cyclic side chain. It is highly probable that the carboxamide derivative would exert a similar conformational control, favoring folded structures.
Analytical Techniques for Conformational Analysis:
Several powerful analytical techniques are employed to elucidate the three-dimensional structure of peptides containing these modified residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for determining the solution-state conformation of peptides. nih.govsoton.ac.uk By analyzing through-bond and through-space correlations between protons, it is possible to deduce dihedral angles and inter-proton distances, which in turn define the peptide's secondary structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: The position of the amide I band in the IR spectrum is sensitive to the secondary structure of the peptide. nih.gov This allows for the characterization of helical, sheet, and random coil content in various environments.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is another powerful tool for assessing the secondary structure of peptides in solution. The characteristic spectra for α-helices, β-sheets, and random coils allow for the qualitative and quantitative analysis of a peptide's conformational landscape.
The combination of these techniques provides a comprehensive understanding of the structural impact of incorporating 1-aminocyclohexane-1-carboxamide into a peptide sequence, guiding the design of peptidomimetics with specific and predictable three-dimensional structures.
Development of Novel Chemical Reagents and Catalytic Ligands
The unique structural and functional features of this compound make it a promising scaffold for the development of novel chemical reagents and chiral ligands for asymmetric catalysis. The rigid cyclohexane backbone can provide a well-defined stereochemical environment, which is crucial for achieving high selectivity in chemical transformations.
While the direct use of this compound in this context is an area of ongoing research, the broader class of cyclohexane-based diamines and amino alcohols has been extensively used in the synthesis of chiral ligands. rsc.org These ligands have proven effective in a variety of metal-catalyzed reactions, including asymmetric hydrogenation, aldol (B89426) reactions, and Michael additions. mdpi.comnih.gov
The geminal amino and carboxamide groups of 1-aminocyclohexane-1-carboxamide offer a unique handle for further functionalization. The primary amine can be readily modified to introduce different coordinating groups, while the carboxamide can also participate in coordination or be chemically transformed. The chirality of the molecule, if resolved into its enantiomers, would be a key feature for its application in asymmetric catalysis.
Potential Applications:
Chiral Ligands for Asymmetric Catalysis: By derivatizing the amino and/or carboxamide groups, it is possible to synthesize a library of chiral ligands. These ligands could then be complexed with various transition metals to create catalysts for a wide range of asymmetric reactions.
Organocatalysts: The primary amine functionality, in combination with the chiral cyclohexane scaffold, could be exploited in the design of novel organocatalysts for reactions such as aldol and Michael additions. mdpi.com
Molecular Scaffolds for Drug Discovery: The rigid and well-defined structure of this compound makes it an excellent scaffold for presenting pharmacophoric groups in a specific spatial orientation, which is a key strategy in modern drug design.
The development of new reagents and ligands from this compound represents a promising avenue for future research, with the potential to contribute to the fields of organic synthesis, catalysis, and medicinal chemistry.
Advanced Analytical and Process Control Methodologies
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental to the analysis and purification of 1-Aminocyclohexane-1-carboxamide hydrochloride, enabling the separation of the target compound from impurities and reaction byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isolation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of this compound. A well-developed and validated HPLC method can quantify the main component and detect any related substances or degradation products. The development of such a method involves a systematic approach to select the appropriate column, mobile phase, and detection parameters to achieve optimal separation.
For a compound like this compound, a reversed-phase HPLC method is often the preferred choice. The selection of a suitable C18 or C8 column with a specific particle size and dimension is a critical first step. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired retention and resolution of the analyte from its potential impurities. The pH of the aqueous phase is a crucial parameter to control the ionization state of the amino and amide functional groups, thereby influencing the chromatographic behavior.
Method validation is performed according to ICH guidelines to ensure the method is fit for its intended purpose, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness wu.ac.thajprd.com.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This table represents a typical starting point for method development and would require optimization for the specific impurity profile of this compound.
Gas Chromatography (GC) for Volatile Byproducts
During the synthesis of this compound, volatile organic compounds may be used as solvents or generated as byproducts. Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is the standard technique for the identification and quantification of these residual volatile impurities ptfarm.plnih.gov.
The choice of the GC column is critical and depends on the polarity of the potential volatile byproducts. A column with a polar stationary phase is often suitable for the analysis of a wide range of common organic solvents nih.gov. Headspace GC is a common sample introduction technique for residual solvent analysis in pharmaceutical substances, as it avoids the introduction of non-volatile matrix components into the GC system ptfarm.plnih.gov.
Method validation for GC analysis of residual solvents would include demonstrating specificity for the potential solvents, determining limits of detection and quantification, and verifying accuracy and precision nih.gov.
Table 2: Typical Volatile Byproducts and Corresponding GC Analysis Parameters
| Potential Volatile Byproduct | Boiling Point (°C) | Typical GC Column | Detector |
| Dichloromethane | 39.6 | DB-624 or equivalent | FID/MS |
| Toluene | 110.6 | DB-624 or equivalent | FID/MS |
| Methanol | 64.7 | DB-624 or equivalent | FID/MS |
| Triethylamine | 89.5 | Rtx-Volatile Amine or equivalent | FID/MS |
Spectroscopic Methods in Reaction Monitoring and Process Analytical Technology (PAT)
Spectroscopic techniques are integral to the implementation of Process Analytical Technology (PAT), providing real-time insights into reaction kinetics and enabling proactive process control mt.comamericanpharmaceuticalreview.com.
In-situ NMR and IR Monitoring of Reactions
In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for real-time monitoring of chemical reactions. These techniques provide direct information about the concentration of reactants, intermediates, and products as the reaction progresses nih.govnih.gov.
For the synthesis of this compound, in-situ IR spectroscopy could be used to monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For example, the conversion of a nitrile or ester precursor to the final amide could be tracked by observing changes in the characteristic stretching frequencies of these functional groups.
In-situ NMR spectroscopy can provide even more detailed structural information, allowing for the unambiguous identification and quantification of all species in the reaction mixture over time nih.gov. This data is invaluable for understanding reaction mechanisms and identifying the formation of any undesired side products.
Real-time UV-Vis Spectroscopy for Conversion Tracking
For reactions where the reactants or products have a distinct chromophore, real-time Ultraviolet-Visible (UV-Vis) spectroscopy can be a simple and effective tool for monitoring reaction conversion. By tracking the change in absorbance at a specific wavelength, the progress of the reaction can be followed in real-time.
While this compound itself has limited UV absorbance, if any of the starting materials or intermediates possess a suitable chromophore, this technique could be employed. The data obtained from real-time UV-Vis spectroscopy can be used to determine reaction kinetics and ensure the reaction has reached completion before proceeding with work-up and purification.
The implementation of these advanced analytical and process control methodologies is essential for the robust and efficient manufacturing of high-quality this compound, ensuring it meets the stringent requirements of the pharmaceutical industry.
Impurity Profiling and Characterization in Synthetic Processes
The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). For this compound, a comprehensive impurity profiling strategy is essential to identify, characterize, and quantify any unwanted chemical entities that may arise during synthesis or storage. These impurities can originate from starting materials, intermediates, byproducts of side reactions, or degradation of the drug substance itself.
Identification of Byproducts and Degradation Products
The identification of potential and actual impurities in this compound is foundational to developing a robust manufacturing process and appropriate analytical controls. Impurities are typically categorized as process-related (originating from the synthesis) or degradation products (forming during storage or handling).
Process-Related Impurities:
A common and efficient method for synthesizing α-amino acids and their derivatives is the Strecker synthesis. masterorganicchemistry.comchemeurope.comwikipedia.org A plausible pathway to 1-Aminocyclohexane-1-carboxamide would involve the reaction of cyclohexanone (B45756) with ammonia (B1221849) and a cyanide source to form the intermediate 1-aminocyclohexane-1-carbonitrile. Subsequent controlled hydrolysis of the nitrile group yields the desired carboxamide. Impurities from this process can include:
Unreacted Starting Materials: Residual cyclohexanone may be carried through the process if not fully consumed or removed.
Intermediate Impurities: The key intermediate, 1-aminocyclohexane-1-carbonitrile, could remain if the hydrolysis step is incomplete.
Over-hydrolysis Byproduct: Uncontrolled or harsh hydrolysis conditions can lead to the formation of 1-aminocyclohexane-1-carboxylic acid, where the amide functional group is fully hydrolyzed to a carboxylic acid. wikipedia.org
Degradation Products:
Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) are performed to predict the likely degradation pathways. For this compound, the primary areas of instability are the amide and primary amine functional groups.
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This process would yield 1-aminocyclohexane-1-carboxylic acid as the primary hydrolytic degradant. The rate of hydrolysis is typically dependent on pH and temperature. nih.gov
Oxidative Degradation: The primary amino group is a potential site for oxidation. nih.gov Oxidative deamination can lead to the formation of the corresponding α-keto derivative, 1-oxocyclohexane-1-carboxamide, and the release of ammonia. wikipedia.orglibretexts.org This can be initiated by exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions.
A summary of these potential byproducts and degradation products is presented in the table below.
| Impurity Name | Structure | Origin |
| Cyclohexanone | Process-Related (Starting Material) | |
| 1-Aminocyclohexane-1-carbonitrile | Process-Related (Intermediate) | |
| 1-Aminocyclohexane-1-carboxylic acid | Process-Related (Byproduct) & Degradation |
Table 1: Potential Process-Related and Degradation Products of 1-Aminocyclohexane-1-carboxamide.
Methodologies for Impurity Quantification
Once potential impurities are identified, robust analytical methods must be developed and validated for their accurate quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose in the pharmaceutical industry. nih.gov
A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main component, 1-Aminocyclohexane-1-carboxamide, from all its potential impurities. Given the polar nature of the analyte and its impurities, a C18 column with an aqueous mobile phase buffered to a slightly acidic pH (e.g., pH 3-4) is often effective. A gradient elution with an organic modifier like acetonitrile or methanol is used to ensure the elution of any less polar, unidentified impurities.
Detection: As 1-Aminocyclohexane-1-carboxamide and its likely impurities lack a strong UV chromophore, detection can be challenging. Low-wavelength UV detection (e.g., 200-210 nm) may be employed. nih.gov For higher sensitivity and universality, other detectors such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are highly effective.
LC-MS for Identification and Quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for impurity profiling. It provides mass information that can confirm the identity of known impurities and help elucidate the structure of unknown ones. For quantitative purposes, LC-MS/MS operating in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity. ntnu.no
The method must be validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.
Illustrative HPLC Method Validation Data:
The following tables represent typical data obtained during the validation of an HPLC method for quantifying impurities in this compound.
Linearity and Range: The linearity of the detector response for each impurity is assessed over a concentration range, typically from the Limit of Quantification (LOQ) to 150% of the specification limit.
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| 1-Aminocyclohexane-1-carboxylic acid | 0.1 - 7.5 | 0.9995 |
| 1-Aminocyclohexane-1-carbonitrile | 0.1 - 7.5 | 0.9991 |
Table 2: Representative Linearity Data for Key Impurities.
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the sensitivity of the method.
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| 1-Aminocyclohexane-1-carboxylic acid | 0.03 | 0.10 |
| 1-Aminocyclohexane-1-carbonitrile | 0.04 | 0.12 |
Table 3: Representative LOD and LOQ Values.
Accuracy and Precision: Accuracy is determined by spiking the drug substance with known amounts of impurities and measuring the recovery. Precision is assessed by analyzing multiple preparations to determine repeatability and intermediate precision, expressed as Relative Standard Deviation (%RSD). researchgate.net
| Impurity | Spiking Level | Mean Recovery (%) | Precision (%RSD, n=6) |
| 1-Aminocyclohexane-1-carboxylic acid | 50% | 99.5 | 1.8 |
| 100% | 101.2 | 1.5 | |
| 150% | 100.8 | 1.6 | |
| 1-Aminocyclohexane-1-carbonitrile | 50% | 98.9 | 2.1 |
| 100% | 100.5 | 1.9 | |
| 150% | 101.5 | 2.0 |
Table 4: Representative Accuracy (Recovery) and Precision Data.
By employing these advanced analytical and process control methodologies, the purity profile of this compound can be thoroughly understood and controlled, ensuring a high-quality and safe pharmaceutical product.
Comparative Chemical Studies and Structure Reactivity Correlations
Comparative Analysis with Structurally Related Cyclohexane (B81311) Derivatives
The chemical properties of 1-Aminocyclohexane-1-carboxamide are best understood by comparing it with other substituted cyclohexanes. The foundational chair conformation of the cyclohexane ring minimizes both angle and torsional strain, but the introduction of substituents creates a more complex energetic landscape. fiveable.me
The primary amino group in 1-Aminocyclohexane-1-carboxamide is a key functional center, acting as both a base and a nucleophile. Modification of this group through N-substitution—the replacement of one or both hydrogen atoms with other groups (e.g., alkyl, aryl)—profoundly alters its electronic and steric environment, thereby influencing its chemical properties.
Basic Character: The basicity of the amino group is determined by the availability of the nitrogen's lone pair of electrons to accept a proton.
Electron-Donating Groups (EDGs): N-alkylation introduces electron-donating alkyl groups. Through an inductive effect, these groups push electron density onto the nitrogen atom, making the lone pair more available and increasing the amine's basicity.
Electron-Withdrawing Groups (EWGs): Conversely, attaching an electron-withdrawing group (e.g., an acyl or aryl group) to the nitrogen delocalizes the lone pair through resonance or inductive effects, decreasing its availability and reducing the amine's basicity. nih.gov
Chemical Reactivity: The nucleophilicity of the amino group is also affected. While closely related to basicity, nucleophilicity is a kinetic property describing the rate at which the amine attacks an electrophilic center. N-substitution introduces steric hindrance around the nitrogen atom, which can impede its ability to act as a nucleophile, even if its basicity is increased. For instance, a di-substituted N,N-diethylamino group is more basic than the primary amino group but may react more slowly as a nucleophile due to greater steric bulk. The reactivity of related electron-rich π-systems like enamines has been shown to span over ten orders of magnitude depending on their substitution patterns. researchgate.net
| N-Substituent (R in -NHR or -NR₂) | Electronic Effect | Steric Hindrance | Predicted Basicity Trend | Predicted Nucleophilicity Trend |
|---|---|---|---|---|
| -H (Primary Amine) | Neutral (Reference) | Low | Reference | Reference |
| -CH₃ (Methyl) | Electron-Donating | Moderate | Increase | May decrease due to steric hindrance |
| -C(O)CH₃ (Acetyl) | Electron-Withdrawing | Moderate | Significant Decrease | Significant Decrease |
| -C₆H₅ (Phenyl) | Electron-Withdrawing (Resonance) | High | Decrease | Decrease |
For substituted cyclohexanes, the two chair conformations are often not equivalent in energy. libretexts.org Substituents can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring). fiveable.me
Due to steric strain, substituents generally prefer the more stable equatorial position. In an axial position, a substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (located on carbons 3 and 5 relative to the substituent). These are known as 1,3-diaxial interactions. fiveable.melibretexts.org The larger the substituent, the greater the steric strain and the stronger its preference for the equatorial position. This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. A larger A-value signifies a stronger preference for the equatorial position. For example, the bulky tert-butyl group has such a high A-value that it effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. libretexts.orgegyankosh.ac.in
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -F | 0.24 - 0.28 | Low |
| -Cl | 0.53 | Moderate |
| -OH | 0.87 - 1.0 | Moderate |
| -CH₃ (Methyl) | 1.74 | High |
| -CH(CH₃)₂ (Isopropyl) | 2.21 | Very High |
| -C(CH₃)₃ (tert-Butyl) | >4.5 | Extremely High |
Data represents the energy cost for a substituent to be in the axial position versus the equatorial position.
Stereoisomeric Effects on Chemical Behavior and Synthetic Utility
When a cyclohexane ring has two or more substituents, stereoisomerism becomes possible, most commonly in the form of cis-trans isomerism. libretexts.org This geometric relationship has profound consequences for the molecule's stability and reactivity.
Cis-trans isomerism in disubstituted cyclohexanes describes the relative orientation of the two substituents. libretexts.orglibretexts.org
Cis Isomers : The substituents are on the same face of the ring (both "up" or both "down"). libretexts.orgstackexchange.com In a chair conformation, this typically means one substituent is axial and the other is equatorial (e.g., in 1,2- and 1,4-disubstituted cyclohexanes). libretexts.org
Trans Isomers : The substituents are on opposite faces of the ring (one "up" and one "down"). libretexts.orgstackexchange.com This allows for conformations where both substituents can be equatorial (diequatorial) or both can be axial (diaxial). libretexts.org
Because the diequatorial conformation minimizes steric strain, the trans isomer is often thermodynamically more stable than the cis isomer. libretexts.orgpearson.com This difference in stability is a key chemical differentiator.
A compelling example of how stereoisomerism affects reactivity is seen in the pH-dependent degradation of cis- and trans-1,2-cyclohexanecarboxylic acid amides, which are structurally related to the title compound. Only the cis isomer degrades readily under weakly acidic conditions. nih.gov This difference is not due to stability but to the dynamics of the ring. The trans isomer, despite being less stable due to steric repulsion between the adjacent bulky groups, exhibits a more dynamic interconversion between chair and twisted boat conformations. This high conformational dynamism results in a large loss of entropy during the activation process for intramolecular reaction, effectively suppressing its degradation. The more rigid cis isomer does not suffer this entropic penalty, allowing the reaction to proceed. nih.gov This demonstrates that chemical behavior is governed not just by the static, most stable conformation, but also by the entire dynamic and entropic profile of the molecule. nih.gov
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Substituent Orientation | Same face of the ring | Opposite faces of the ring |
| Stable Chair Conformation | Axial-Equatorial | Diequatorial |
| Relative Thermodynamic Stability | Generally less stable | Generally more stable |
| Conformational Dynamics | Can be more rigid nih.gov | Can be more dynamic nih.gov |
The fixed spatial arrangement of substituents in a specific stereoisomer can direct the outcome of a chemical reaction, a phenomenon known as stereoselectivity. The cyclohexane ring is not flat, and its axial and equatorial positions present different environments for an approaching reagent.
A bulky substituent in an equatorial position can sterically hinder one face of the molecule, forcing a reagent to attack from the less hindered, opposite face. This is a form of substrate-controlled stereoselectivity. For example, the reduction of a ketone on a substituted cyclohexane ring will often preferentially form one stereoisomer of the resulting alcohol because the hydride reagent is directed by the existing stereocenters on the ring. The conformational rigidity of the ring holds the functional groups in a well-defined orientation, enhancing the selective directing effect of the substituents.
Structure-Reactivity Relationships in Cycloaliphatic Amino Acid Derivatives
Cycloaliphatic amino acids, such as derivatives of 1-aminocyclohexanecarboxylic acid, possess unique structure-reactivity relationships that distinguish them from their linear, acyclic counterparts. The primary difference lies in conformational constraint.
While a linear amino acid like norvaline has multiple rotatable bonds allowing its side chain to adopt many conformations, the side chain of a cycloaliphatic amino acid is part of the rigid ring structure. This has several important consequences:
Pre-organization: The fixed distance and spatial relationship between the amino and carboxyl (or carboxamide) groups can facilitate or inhibit intramolecular reactions. For cyclization reactions, a conformation that brings the reacting groups into proximity is essential. The rigid ring can "pre-organize" the molecule into a reactive conformation, lowering the entropic barrier to reaction.
Lipophilicity: The rigidity of a cycloalkyl side-chain can influence properties like lipophilicity. Studies on zwitterionic amino acids have shown that the methylene (B1212753) groups in a rigid cycloalkyl side-chain are more accessible to solvents compared to those in a flexible alkyl chain, which can fold back on itself. rsc.org
Biological Activity: In medicinal chemistry, conformational rigidity is a powerful tool. By locking the pharmacophoric groups (e.g., amino and carboxyl groups) into a specific orientation, cycloaliphatic amino acids can achieve higher binding affinity and selectivity for biological targets like enzymes or receptors. The constrained structure reduces the entropic penalty paid upon binding to a highly ordered active site. frontiersin.org The structure of an amino acid's side chain, including the number of carbon atoms between functional groups, can significantly impact its properties and interactions. mdpi.com
In essence, the cyclohexane ring acts as a rigid scaffold that precisely positions functional groups in three-dimensional space, creating a direct and predictable link between the molecule's stereochemical structure and its chemical reactivity or biological function. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Aminocyclohexane-1-carboxamide hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling cyclohexane-1-carboxamide derivatives with amine precursors under controlled conditions. For example, a documented protocol () reacts 1-aminocyclohexane-1-carboxamide with 2,4-dichloro-5-iodopyrimidine in dimethylacetamide (DMAc) using NaHCO₃ as a base at 80°C for 12 hours. Post-reaction workup includes quenching with water, extraction with ethyl acetate, and purification via column chromatography. Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of substrate to reagent) and temperature.
| Key Parameters | Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMAc | Enhances solubility of intermediates |
| Base | NaHCO₃ | Neutralizes HCl byproduct |
| Temperature | 80°C | Accelerates nucleophilic substitution |
| Reaction Time | 12 hours | Ensures completion of coupling |
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer : A combination of techniques is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, cyclohexane ring protons appear as multiplet signals in δ 1.2–2.1 ppm ( ).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 381 [M+H]⁺ observed in intermediate characterization ()).
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in related cyclohexane derivatives ( ).
- HPLC-PDA : Quantifies purity (>95% threshold for research-grade material).
Q. How does the hydrochloride salt form affect solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. For instance, structurally similar compounds like 2-(1-Aminocyclohexyl)acetic acid hydrochloride exhibit solubility >50 mg/mL in PBS (pH 7.4) (). Stability studies should assess hydrolysis at varying pH (e.g., pH 2–9) and temperatures (4–37°C). Use lyophilization for long-term storage to prevent decomposition.
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) arise from steric hindrance of the cyclohexane ring and solvent polarity. Polar aprotic solvents (e.g., DMAc) favor SN2 mechanisms, while bulky leaving groups may shift toward E2 pathways. Computational modeling (DFT) can predict transition states, as shown in studies of analogous adamantane derivatives ().
Q. How do structural modifications (e.g., fluorination or methyl substitution) alter biological activity?
- Methodological Answer : Substituents impact bioavailability and target binding. For example:
- Fluorination : Increases metabolic stability by blocking cytochrome P450 oxidation. Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride shows enhanced enzyme inhibition (IC₅₀ < 1 µM) compared to non-fluorinated analogs ( ).
- Methyl Groups : Improve lipophilicity (logP +0.5), as seen in trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride, which enhances blood-brain barrier penetration ().
Q. What strategies mitigate instability in biological assays (e.g., protein binding or oxidative degradation)?
- Methodological Answer :
- Protein Binding : Pre-incubate with bovine serum albumin (BSA) to saturate nonspecific binding sites.
- Oxidative Protection : Add antioxidants like 0.1% ascorbic acid to cell culture media.
- LC-MS/MS Monitoring : Track degradation products in real-time, as applied to 1-Aminohydantoin hydrochloride under simulated physiological conditions ( ).
Safety and Handling
Q. What are critical safety protocols for handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles ().
- Waste Disposal : Collect residues in sealed containers for incineration (≥1000°C) to prevent environmental release ( ).
Data Contradiction Analysis
Q. Why do reported cytotoxicity values vary across studies for similar cyclohexane derivatives?
- Methodological Answer : Variations stem from assay conditions (e.g., cell line specificity, exposure duration). For example:
- Cell Line Differences : IC₅₀ values for 1-Aminocyclobutane-1-carboxylic acid range from 10 µM (HeLa) to 50 µM (HEK293) due to variable transporter expression ().
- Assay Duration : Short-term assays (24h) may underestimate chronic toxicity, as observed in 72h exposures ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
